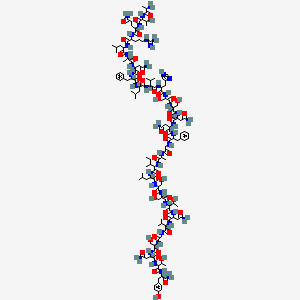![molecular formula C15H9N B13384176 4-[2-(4-Ethynylphenyl)ethynyl]pyridine CAS No. 7224-02-4](/img/structure/B13384176.png)
4-[2-(4-Ethynylphenyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C15H9N. It is a linear conjugated polymer that has been studied for its photocatalytic properties, particularly in the production of hydrogen peroxide from water and oxygen under visible light illumination .
Méthodes De Préparation
The synthesis of 4-[2-(4-Ethynylphenyl)ethynyl]pyridine involves high-throughput experiments to identify efficient photocatalytic properties. The compound is typically prepared through a series of reactions involving ethynylation and pyridine coordination. The reaction conditions often include the use of visible light to drive the photocatalytic processes .
Analyse Des Réactions Chimiques
4-[2-(4-Ethynylphenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the production of hydrogen peroxide from water and oxygen.
Reduction: It can also undergo reduction reactions, where oxygen is stepwise reduced to form hydrogen peroxide.
Substitution: The compound can form self-complementary halogen-bonded dimers through substitution reactions involving halogen atoms
Common reagents and conditions used in these reactions include visible light illumination and the presence of oxygen and water. The major product formed from these reactions is hydrogen peroxide .
Applications De Recherche Scientifique
4-[2-(4-Ethynylphenyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a photocatalyst for the production of hydrogen peroxide, which is an important industrial oxidant.
Medicine: Research is ongoing to investigate its potential use in medical applications, particularly in the development of new photocatalytic therapies.
Mécanisme D'action
The mechanism by which 4-[2-(4-Ethynylphenyl)ethynyl]pyridine exerts its effects involves the photoinduced stepwise reduction of oxygen to produce hydrogen peroxide. The compound absorbs visible light, which generates separated charges that drive the redox reactions necessary for hydrogen peroxide production .
Comparaison Avec Des Composés Similaires
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is unique in its efficient photocatalytic properties under visible light. Similar compounds include:
4-[(4-Bromophenyl)ethynyl]pyridine: Known for forming self-complementary halogen-bonded dimers.
Poly(3-4-ethynylphenyl)ethynyl)pyridine: Another linear conjugated polymer with similar photocatalytic properties.
These compounds share some structural similarities but differ in their specific photocatalytic efficiencies and stability under prolonged illumination .
Propriétés
Numéro CAS |
7224-02-4 |
|---|---|
Formule moléculaire |
C15H9N |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-[2-(4-ethynylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H9N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h1,3-6,9-12H |
Clé InChI |
QEUHXPTXFCCCBW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)

![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)


![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)
